molecular formula C10H10BrNO B15252374 N-[2-(2-bromoethenyl)phenyl]acetamide

N-[2-(2-bromoethenyl)phenyl]acetamide

Cat. No.: B15252374
M. Wt: 240.10 g/mol
InChI Key: WNSLUYHYNFKTBT-VOTSOKGWSA-N
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Description

N-[2-(2-bromoethenyl)phenyl]acetamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with a bromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromoethenyl)phenyl]acetamide typically involves the bromination of a suitable precursor followed by acetamidation. One common method is the bromination of 2-vinylphenylamine to form 2-(2-bromoethenyl)phenylamine, which is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromoethenyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield N-[2-(2-iodoethenyl)phenyl]acetamide, while reduction with lithium aluminum hydride would produce N-[2-(2-ethylphenyl)acetamide].

Scientific Research Applications

N-[2-(2-bromoethenyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar structure but lacks the ethenyl group.

    2-bromo-N-acetylaniline: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

N-[2-(2-bromoethenyl)phenyl]acetamide is unique due to the presence of both the bromoethenyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-[2-[(E)-2-bromoethenyl]phenyl]acetamide

InChI

InChI=1S/C10H10BrNO/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+

InChI Key

WNSLUYHYNFKTBT-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1/C=C/Br

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=CBr

Origin of Product

United States

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